molecular formula C26H24N2O3 B12193845 5-[(2,5-Dimethylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol

5-[(2,5-Dimethylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol

Cat. No.: B12193845
M. Wt: 412.5 g/mol
InChI Key: ZOIHCACPLWJELN-UHFFFAOYSA-N
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Description

5-[(2,5-Dimethylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenol group, a pyrimidinyl group, and a dimethylbenzyl ether moiety. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dimethylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Pyrimidinyl Intermediate: The pyrimidinyl group is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Etherification: The phenol group is then etherified with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling the pyrimidinyl intermediate with the etherified phenol under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dimethylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The pyrimidinyl group can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-[(2,5-Dimethylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(2,5-Dimethylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrimidinyl group can interact with nucleic acids and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Chlorobenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol
  • 5-[(2,5-Dimethylbenzyl)oxy]-2-(2-imino-5-(4-methoxyphenyl)-1,2-dihydropyrimidin-4-yl)phenol

Uniqueness

5-[(2,5-Dimethylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H24N2O3

Molecular Weight

412.5 g/mol

IUPAC Name

5-[(2,5-dimethylphenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol

InChI

InChI=1S/C26H24N2O3/c1-17-8-9-18(2)19(12-17)15-31-20-10-11-22(24(29)13-20)26-23(14-27-16-28-26)21-6-4-5-7-25(21)30-3/h4-14,16,29H,15H2,1-3H3

InChI Key

ZOIHCACPLWJELN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC(=C(C=C2)C3=NC=NC=C3C4=CC=CC=C4OC)O

Origin of Product

United States

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